5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine
Overview
Description
5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound with the molecular formula C7H6BrN3 . It is a member of the pyrazolopyridines family .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridines, including 5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine, often starts from a preformed pyrazole or pyridine . The synthetic methods are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis
The molecular structure of 5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine is characterized by a bicyclic heterocyclic compound which is a member of the family of pyrazolopyridines . It presents two possible tautomeric forms: the 1H- and 2H-isomers .Physical And Chemical Properties Analysis
5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine has a molecular weight of 198.02 g/mol . More detailed physical and chemical properties such as melting point, boiling point, and density can be found on chemical databases .Scientific Research Applications
TRK Inhibitors
Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as Tropomyosin receptor kinases (TRKs) inhibitors . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer . Among the synthesized derivatives, compound C03 showed acceptable activity with an IC50 value of 56 nM and inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM .
Synthesis of Other Compounds
The compound has been used in the synthesis of other compounds . It serves as a versatile compound in the creation of new chemical entities, expanding the possibilities for scientific research and discovery.
Catalyst in Organic Reactions
It has been studied for its potential as a catalyst in organic reactions . As a catalyst, it can speed up chemical reactions without being consumed in the process, making it a valuable tool in various scientific fields.
Potential Therapeutic Agent
The compound has been explored as a potential therapeutic agent . Its unique chemical structure and properties may allow it to interact with biological systems in ways that can be harnessed for therapeutic purposes.
CDK2 Inhibitors
Pyrazolo[3,4-b]pyridine derivatives have been discovered as novel CDK2 inhibitors . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can be a potential strategy for the treatment of cancer .
Research on Synthetic Strategies
There has been significant research on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives . These methods are systematized according to the method to assemble the pyrazolopyridine system, and their advantages and drawbacks are considered .
Safety and Hazards
Future Directions
1H-pyrazolo[3,4-b]pyridines, including 5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine, have been the subject of numerous studies and patents, indicating a strong interest in this class of compounds . Future research will likely continue to explore the diversity of the substituents, synthetic methods, and biomedical applications of these compounds .
Mechanism of Action
Target of Action
It is known that pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds to which this compound belongs, have been of interest to medicinal chemists due to their close similarity with the purine bases adenine and guanine . This suggests that they may interact with various biological targets that recognize these bases, such as certain enzymes and receptors.
Mode of Action
This could involve hydrogen bonding and other non-covalent interactions that lead to changes in the conformation and activity of the target .
Biochemical Pathways
Given its structural similarity to purine bases, it may potentially affect pathways involving these bases, such as nucleic acid synthesis and signal transduction .
Result of Action
Compounds with similar structures have shown inhibitory activity in certain assays , suggesting that this compound may also have inhibitory effects on its targets.
properties
IUPAC Name |
5-bromo-3-methyl-2H-pyrazolo[3,4-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-4-5-2-7(8)9-3-6(5)11-10-4/h2-3H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJNRVAWKYSENX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(N=CC2=NN1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649372 | |
Record name | 5-Bromo-3-methyl-2H-pyrazolo[3,4-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
929617-30-1 | |
Record name | 5-Bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=929617-30-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-3-methyl-2H-pyrazolo[3,4-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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